molecular formula C22H25F3N2O3S B2554599 Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate CAS No. 1580519-74-9

Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate

Cat. No.: B2554599
CAS No.: 1580519-74-9
M. Wt: 454.51
InChI Key: VZBDVWPFOIUBOS-FLAQELHPSA-N
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Description

Organic compounds like this one typically consist of carbon atoms in rings or long chains, attached to hydrogen, oxygen, or other carbon atoms. The specific compound you mentioned appears to contain functional groups such as amino groups and ester groups, which can greatly influence its properties .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like condensation or substitution, and may require catalysts or specific conditions of temperature and pressure .


Molecular Structure Analysis

The molecular structure of organic compounds is often analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amino groups might participate in acid-base reactions, while the ester groups could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by factors like its molecular structure, functional groups, and stereochemistry .

Mechanism of Action

If this compound is a drug or active molecule, its mechanism of action would depend on how it interacts with biological targets in the body. This could involve binding to specific proteins or enzymes, disrupting cell membranes, or other biochemical interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactions, or investigating its mechanism of action .

Properties

IUPAC Name

methyl (2S,3S)-2-(benzhydrylideneamino)-3-(tert-butylsulfinylamino)-4,4,4-trifluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O3S/c1-21(2,3)31(29)27-19(22(23,24)25)18(20(28)30-4)26-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18-19,27H,1-4H3/t18-,19-,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBDVWPFOIUBOS-SUVMZSKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]([C@@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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